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molecular formula C8H8O4S B8762032 2-Thiophenecarboxylic acid, 5-acetyl-4-hydroxy-, methyl ester CAS No. 104992-12-3

2-Thiophenecarboxylic acid, 5-acetyl-4-hydroxy-, methyl ester

Cat. No. B8762032
M. Wt: 200.21 g/mol
InChI Key: XLHGRPHSXOGTRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07291449B2

Procedure details

According to the description in Synth. Commun., 1996, 26, 1083, methyl 2-acetyl-3-hydroxythiophene-5-carboxylate was synthesized with chloroacetone, dimethyl acetylene dicarboxylate and sodium hydrosulfide as starting materials (yield: 60%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3](=[O:5])[CH3:4].[C:6]([C:12]([O:14][CH3:15])=[O:13])#[C:7][C:8](OC)=[O:9].[SH-:16].[Na+]>>[C:3]([C:2]1[S:16][C:6]([C:12]([O:14][CH3:15])=[O:13])=[CH:7][C:8]=1[OH:9])(=[O:5])[CH3:4] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#CC(=O)OC)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1SC(=CC1O)C(=O)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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